molecular formula C12H8Cl2 B164843 4,4'-Dichlorobiphenyl CAS No. 2050-68-2

4,4'-Dichlorobiphenyl

Cat. No.: B164843
CAS No.: 2050-68-2
M. Wt: 223.09 g/mol
InChI Key: YTBRNEUEFCNVHC-UHFFFAOYSA-N
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Description

4,4’-Dichlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of two chlorine atoms attached to the biphenyl structure at the 4 and 4’ positions. Polychlorinated biphenyls are synthetic organic chemicals that have been widely used in various industrial applications due to their chemical stability and insulating properties. they are also known for their environmental persistence and potential health hazards .

Mechanism of Action

Target of Action

4,4’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The degradation of 4,4’-Dichlorobiphenyl involves both anaerobic and aerobic processes . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

Pharmacokinetics

The pharmacokinetics of 4,4’-Dichlorobiphenyl, like other PCBs, involves absorption, distribution, metabolism, and excretion (ADME). Generally, PCBs are known for their low reactivity and stability, which allows them to remain in the environment for a long period .

Action Environment

The action of 4,4’-Dichlorobiphenyl is influenced by various environmental factors. For instance, the degradation rate of PCBs decreases as chlorination substitution in the biphenyl ring increases . Furthermore, the presence of surfactants can enhance the degradation of PCBs by overcoming bioavailability barriers . Therefore, the compound’s action, efficacy, and stability are significantly influenced by its environmental context .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dichlorobiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method includes the homolytic decarboxylation of aromatic carboxylic acids using aryl radicals generated from decompositions of aroyl peroxides .

Industrial Production Methods: In industrial settings, 4,4’-Dichlorobiphenyl is often produced by the direct chlorination of biphenyl under controlled conditions. The process typically involves the use of chlorine gas and a catalyst to achieve high yields of the desired chlorinated biphenyls .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-Dichlorobiphenyl has been extensively studied for its environmental impact and potential health effects. It is used as a model compound in research on the biodegradation of polychlorinated biphenyls by microorganisms. Additionally, it serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples .

In biology and medicine, 4,4’-Dichlorobiphenyl is used to study the mechanisms of toxicity and the effects of PCBs on biological systems. It is also employed in research on endocrine disruption and the impact of environmental pollutants on human health .

Comparison with Similar Compounds

Comparison: 4,4’-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorinated biphenyls, it has distinct properties in terms of its environmental persistence and potential for bioaccumulation. The degree of chlorination and the positions of chlorine atoms significantly affect the compound’s behavior in biological systems and its susceptibility to degradation .

Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBRNEUEFCNVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022515
Record name 4,4'-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-68-2
Record name 4,4′-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-dichlorobiphenyl
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Record name 4,4'-DICHLOROBIPHENYL
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Synthesis routes and methods I

Procedure details

Thallous bromide (22.46 gm, 0.079 mole) is added to a solution of p-chlorophenyl magnesium bromide (0.0395 mole) in a mixture of benzene (25 ml.) and tetrahydrofuran (25 ml.) and the mixture stirred and refluxed under nitrogen for 7 hours. The reaction mixture is cooled, poured into 150 ml. of dilute hydrochloric acid, and the 4,4'-dichlorobiphenyl extracted with ether (2 × 30 ml.). The combined extracts are dried over anhydrous sodium sulfate, and the solvent removed to leave 2.9 gm. of crude white product. This is filtered through a short column of alumina using chloroform as eluent, to give, after removal of the solvent, 2.70 gm. (61%) of pure 4,4'-dichlorobiphenyl, m.p. 148°.
Quantity
22.46 g
Type
reactant
Reaction Step One
Quantity
0.0395 mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 mol of a 25% strength by weight 4-chlorophenylmagnesium chloride/THF solution is added dropwise in the course of 30 minutes to a boiling solution of 0.5 mol of 1,4-bromochlorobenzene and 0.25 g of Pd(dppf)Cl2 *CH2Cl2 in 100 ml of THF. After stirring under reflux for four hours, the mixture is hydrolyzed with dilute sulfuric acid (conversion 99%, selectivity 98%). The organic phase is freed from the solvent by distillation. The crude 4,4'-dichlorobiphenyl thus obtained is recrystallized from ethanol.
Name
4-chlorophenylmagnesium chloride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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